Product packaging for 2-Phenyl-2H-pyran-4(3H)-one(Cat. No.:CAS No. 40989-96-6)

2-Phenyl-2H-pyran-4(3H)-one

Cat. No.: B2806008
CAS No.: 40989-96-6
M. Wt: 174.199
InChI Key: QMGYTHOMODNQTR-UHFFFAOYSA-N
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Description

2-Phenyl-2H-pyran-4(3H)-one is a chemical scaffold of significant interest in organic and medicinal chemistry research . Compounds based on the γ-pyrone structure, like this one, are recognized as a promising frontier in skin protection and anti-aging research due to their potential biological activities . These activities may include antioxidant effects and the inhibition of skin-aging enzymes such as elastase . Furthermore, researchers are exploring related 2-pyranone derivatives for their potent cytotoxic activity against various human cancer cell lines, indicating the value of this core structure in antitumor agent discovery . The molecule serves as a versatile intermediate or precursor for synthesizing more complex heterocyclic systems, which are valuable for developing new materials and pharmacologically active compounds . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2 B2806008 2-Phenyl-2H-pyran-4(3H)-one CAS No. 40989-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2,3-dihydropyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-7,11H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGYTHOMODNQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC=CC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Phenyl 2,3 Dihydropyran 4 One and Analogous Structures

Established Synthetic Routes to 2,3-Dihydropyran-4-ones

Asymmetric Synthesis of Chiral 2-Phenyl-2,3-dihydropyran-4-one

The asymmetric synthesis of chiral 2,3-dihydro-4-pyranones is crucial for accessing enantiomerically pure compounds for various applications. One notable method involves the reaction of a chiral 3-alkoxycyclobutanone with aldehydes. nih.govsemanticscholar.org In a study, a chiral cyclobutanone (B123998) featuring ethyl L-lactate as a chiral auxiliary was reacted with various aldehydes in the presence of a combined Lewis acid system of titanium(IV) chloride and tin(II) chloride. This approach yielded 2,3-dihydro-4-pyranones with enantiomeric excesses of up to 93%. nih.gov While this specific study did not exclusively focus on 2-phenyl-2,3-dihydropyran-4-one, the methodology is applicable to a range of aldehydes, including benzaldehyde (B42025), to produce the desired chiral phenyl-substituted pyranone.

A key aspect of stereoselective reactions is the ability to predominantly form one stereoisomer over others. This can be further classified into diastereoselective or enantioselective, depending on whether diastereomers or enantiomers are selectively produced. uwindsor.ca

Condensation Reactions

Condensation reactions provide a direct route to the 2,3-dihydropyran-4-one core. A one-pot synthesis involves the cyclocondensation of 1,3-diketone dianions with aldehydes. This method has been successfully applied to synthesize 6-aryl-2,3-dihydro-4H-pyran-4-ones. acs.org Additionally, fluorinated 2,3-dihydropyran-4-ones have been prepared through the cyclocondensation of 1,3-dicarbonyl dianions with aldehydes. acs.org These condensation strategies offer a versatile and efficient means to construct the dihydropyranone ring system with various substituents.

Cyclization Approaches, Including Intramolecular Variants

A diverse array of cyclization strategies has been developed for the synthesis of 2,3-dihydropyran-4-ones.

Hetero-Diels-Alder Reactions: The hetero-Diels-Alder reaction between Danishefsky's diene and aldehydes is a powerful tool for constructing the dihydropyranone ring. This reaction can be catalyzed by various Lewis acids to achieve high yields and enantioselectivities. For instance, a BINOLate-zinc complex has been shown to catalyze this reaction to produce 2-substituted 2,3-dihydro-4H-pyran-4-ones in up to quantitative yield and 98% enantiomeric excess. organic-chemistry.org Similarly, chromium-salen complexes have been employed to afford high yields and enantioselectivities. organic-chemistry.org The resulting cycloadducts can be readily converted to the corresponding dihydro-4-pyrones. organic-chemistry.org

Intramolecular Rearrangements: A metal-free approach involves the p-toluenesulfonic acid (pTsOH)-catalyzed intramolecular rearrangement of δ-hydroxyalkynones. This method provides substituted 2,3-dihydro-4H-pyran-4-ones with high regioselectivity under mild conditions. organic-chemistry.orgresearchgate.net

Oxidative Cyclization: Palladium(II)-mediated oxidative cyclization of β-hydroxyenones offers a regiocontrolled route to structurally diverse 2,3-dihydro-4H-pyran-4-ones. A key advantage of this method is the ability to produce enantiopure products from enantiopure starting materials. researchgate.net

Prins Cyclizations: Intramolecular Prins cyclization is a robust method for constructing oxygen-containing rings. nih.gov Diastereoselective Prins cyclizations of enecarbamates with oxocarbenium ions have been used to synthesize all-cis-2,3,6-trisubstituted tetrahydropyran-4-ones. bu.edu

Advanced and Stereoselective Approaches to Dihydropyranones

Ruthenium-Catalyzed Cascade Reactions for Pyranone Formation

Ruthenium catalysis has emerged as an efficient tool for pyranone synthesis. A three-component cascade reaction of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) catalyzed by ruthenium provides a novel route to pyranones. organic-chemistry.orgresearchgate.net This reaction proceeds through the nucleophilic addition of a vinylic C-H bond of the acrylic acid to the aldehyde, followed by intramolecular cyclization. organic-chemistry.orgresearchgate.net The use of a [Ru(p-cymene)Cl2]2 catalyst with NaOAc in HFIP solvent at 100°C has been shown to give pyranone yields of up to 78%. organic-chemistry.org

Another ruthenium-catalyzed method involves the oxidative annulation of alkynes with acrylic acid derivatives, providing efficient access to 2-pyrones. nih.gov Cationic ruthenium(II) catalysts have also been used for the synthesis of isocoumarins and α-pyrones through oxidative C–H/O–H bond functionalization. acs.org

Catalyst SystemReactantsProductYieldReference
[Ru(p-cymene)Cl2]2 / NaOAcAcrylic acids, ethyl glyoxylate, p-toluenesulfonamidePyranonesUp to 78% organic-chemistry.org
[RuCl2(p-cymene)]2Alkynes, Acrylic acid derivatives2-Pyrones- nih.gov
Cationic ruthenium(II)Benzoic acids, AlkynesIsocoumarins/α-Pyrones- acs.org

Stereoselective Total Syntheses of Natural Pyranones

The stereoselective total synthesis of natural products containing the pyranone core highlights the advancements in synthetic organic chemistry. nih.govmdpi.com These syntheses often involve intricate strategies to control the stereochemistry of multiple chiral centers.

For example, the total synthesis of (+)-Dodoneine, a natural product with a dihydropyranone structure, was achieved in 17 steps starting from 4-hydroxybenzaldehyde. arkat-usa.org Key steps in this synthesis included Wittig olefination, Sharpless asymmetric epoxidation, and Horner-Wadsworth-Emmons olefination to control the stereochemistry. arkat-usa.org

The synthesis of other natural pyranones, such as synargentolide B, has been accomplished starting from chiral pool materials like ethyl (S)-2-hydroxypropanoate. nih.gov These syntheses often employ stereoselective reactions like Sharpless asymmetric dihydroxylation to install the desired stereocenters. nih.gov

Natural ProductKey Synthetic StrategiesStarting MaterialReference
(+)-DodoneineWittig olefination, Sharpless asymmetric epoxidation, HWE cis-olefination4-Hydroxybenzaldehyde arkat-usa.org
Synargentolide BSharpless asymmetric dihydroxylationEthyl (S)-2-hydroxypropanoate nih.gov
RugulactoneChemoenzymatic reduction, Cross-metathesis(2S)-glycidyl tosylate nih.gov

These examples underscore the power of modern synthetic methods to construct complex, biologically active molecules containing the 2,3-dihydropyran-4-one scaffold.

Synthesis via Silyl (B83357) Ketene (B1206846) Intermediates and Rearrangements

The use of silyl enol ethers and silyl ketene acetals as versatile intermediates has enabled the development of elegant pathways for the construction of complex cyclic systems, including dihydropyranones. One notable approach is the silyl enol ether Prins cyclization, which facilitates the diastereoselective synthesis of substituted tetrahydropyran-4-ones that can be precursors to 2,3-dihydropyran-4-ones nih.govnih.gov.

This methodology involves the condensation of a hydroxy silyl enol ether with an aldehyde, promoted by a Lewis acid, to trigger a cyclization cascade nih.gov. The reaction proceeds through the formation of an oxocarbenium ion, which is then attacked by the silyl enol ether in an intramolecular fashion. This process allows for the creation of new carbon-carbon and carbon-oxygen bonds, often with a high degree of stereocontrol nih.govnih.gov. The modular nature of the synthesis of the hydroxy silyl enol ether starting materials provides a flexible route to a wide array of substituted tetrahydropyran-4-ones nih.gov. For the synthesis of a 2-phenyl substituted dihydropyranone, benzaldehyde would be the aldehyde of choice in this reaction.

While the direct synthesis of 2-phenyl-2,3-dihydropyran-4-one via a rearrangement of a silyl ketene intermediate is not extensively documented, the hetero-Diels-Alder reaction of Danishefsky's diene (a silyloxy-diene) with aldehydes provides a related and powerful method for accessing 2-substituted 2,3-dihydro-4H-pyran-4-ones organic-chemistry.org.

Halonium-Initiated Oxa-Cyclization Cascades

Halonium-initiated cyclization reactions represent a powerful tool for the construction of oxygen-containing heterocycles. These reactions typically involve the activation of a carbon-carbon double or triple bond by a halonium ion (e.g., iodonium (B1229267) or bromonium), followed by intramolecular attack by a nucleophilic oxygen atom. While specific examples for the direct synthesis of 2-phenyl-2,3-dihydropyran-4-one using this method are not prevalent in the literature, the general principles can be applied to suitable unsaturated precursors.

For instance, an unsaturated ketone bearing a hydroxyl group at an appropriate position could undergo an iodonium-initiated oxa-cyclization. The reaction would be initiated by the addition of an iodine source, such as iodine monochloride (ICl) or molecular iodine (I2), to the alkene, forming a cyclic iodonium ion intermediate. Subsequent intramolecular attack by the hydroxyl group would lead to the formation of the dihydropyranone ring.

A related metal-free approach involves the use of iodine in polyethylene (B3416737) glycol (PEG) for the synthesis of flavonoids, which are structurally analogous to 2-phenyl-2,3-dihydropyran-4-one nih.gov. This system promotes the cyclization of intermediate chalcones to flavones, with the triiodide anion playing a role in both proton abstraction and promoting the cyclization nih.gov. Furthermore, palladium(II)/hypervalent iodine co-catalyzed tandem Wacker-dehydrogenation of terminal olefins provides a modern method for the synthesis of α,β-unsaturated ketones, which could be precursors for subsequent cyclization to dihydropyranones nih.gov.

Domino Knoevenagel Condensation/Electrocyclization Reactions

The domino Knoevenagel condensation followed by a 6π-electrocyclization is a highly efficient and atom-economical strategy for the synthesis of pyran derivatives. This reaction sequence allows for the construction of the dihydropyranone ring in a single synthetic operation from simple starting materials rsc.org.

The reaction is typically initiated by the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound, such as a 1,3-dicarbonyl compound, in the presence of a catalyst wikipedia.org. For the synthesis of 2-phenyl-2,3-dihydropyran-4-one, benzaldehyde would be reacted with a suitable 1,3-dicarbonyl compound like ethyl acetoacetate (B1235776) researchgate.netthermofisher.com. This condensation step forms a vinylidene intermediate which is an electron-deficient diene. This intermediate then undergoes a 6π-electrocyclization, an intramolecular pericyclic reaction, to form the dihydropyran ring. Subsequent tautomerization can lead to the final 2,3-dihydropyran-4-one product.

The reaction can be catalyzed by a variety of catalysts, including bases, acids, and organocatalysts. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction. For instance, the use of microwave irradiation has been shown to accelerate the reaction and provide high yields in a solvent-free manner researchgate.net. This methodology has been successfully applied to the synthesis of a range of biologically interesting pyran derivatives, including pyranocoumarins and pyranoquinolinones rsc.org.

Table 1: Representative Conditions for Domino Knoevenagel/6π-Electrocyclization

Aldehyde 1,3-Dicarbonyl Compound Catalyst Solvent Conditions Yield Reference
Benzaldehyde Ethyl Acetoacetate Piperidine Ethanol Reflux Good thermofisher.com
Aromatic Aldehydes Malononitrile (B47326) & Dimedone Palladium Nanoparticles Ethanol 80 °C High nih.gov
α,β-Unsaturated Aldehydes Cyclic 1,3-Dicarbonyls None Water 80 °C Good rsc.org
Aromatic Aldehydes Malononitrile & Ethyl Acetoacetate Iodine Solvent-free Microwave Excellent researchgate.net

Development of Catalytic and Sustainable Synthetic Protocols

The development of catalytic and sustainable methods for the synthesis of 2-phenyl-2,3-dihydropyran-4-one and its analogues is a key focus of modern organic synthesis, aiming to improve efficiency, reduce waste, and minimize environmental impact.

Transition Metal-Catalyzed Methods

Transition metal catalysis offers powerful and versatile tools for the construction of dihydropyranone rings. Palladium-catalyzed reactions have been particularly well-explored in this context.

One prominent method is the palladium(II)-mediated oxidative cyclization of β-hydroxyenones researchgate.net. This transformation provides a regiocontrolled route to structurally diverse 2,3-dihydropyran-4-ones from readily available starting materials. The reaction likely proceeds through a Wacker-type mechanism, involving the coordination of the palladium catalyst to the alkene, followed by intramolecular nucleophilic attack by the hydroxyl group.

Palladium nanoparticles have also been employed as a reusable catalyst for the one-pot synthesis of pyran derivatives via a Knoevenagel condensation followed by a Michael addition reaction scirp.orgresearchgate.net. This ligand-free catalytic system offers advantages such as simplicity, low catalyst loading, and cost-effectiveness scirp.org. Other transition metals, such as rhodium and platinum, have been used in enantioselective cycloisomerization reactions of polyunsaturated substrates to form various heterocyclic structures rsc.org.

Table 2: Examples of Transition Metal-Catalyzed Synthesis of Dihydropyranone Analogs

Catalyst Substrate Reaction Type Key Features Reference
Palladium(II) β-Hydroxyenone Oxidative Cyclization High regiocontrol researchgate.net
Palladium Nanoparticles Aryl aldehyde, malononitrile, C-H activated compound Knoevenagel/Michael Addition Ligand-free, reusable catalyst scirp.orgresearchgate.net
Palladium(TFA)2 2'-Hydroxydihydrochalcone Oxidative Cyclization Divergent synthesis of flavones and flavanones semanticscholar.org
Palladium(0) α-Iodo dihydropyran-4-one Cross-coupling Synthesis of α-aryl dihydropyran-4-ones researchgate.net

Metal-Free Synthetic Approaches

The development of metal-free synthetic methods is a crucial aspect of green chemistry, avoiding the use of potentially toxic and expensive heavy metals. Several organocatalytic and acid-catalyzed methods have been developed for the synthesis of dihydropyranones.

A metal-free, Brønsted acid-catalyzed intramolecular rearrangement of δ-hydroxyalkynones, using p-toluenesulfonic acid (pTsOH), provides substituted 2,3-dihydro-4H-pyran-4-ones with high regioselectivity under mild conditions organic-chemistry.orgresearchgate.net. Organocatalysis, employing small organic molecules as catalysts, has also emerged as a powerful strategy. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the synthesis of 3,4-dihydropyran-2-ones through various cycloaddition pathways nih.govmdpi.com. These reactions often proceed with high enantioselectivity, providing access to chiral dihydropyranone derivatives mdpi.com.

Furthermore, iodine-catalyzed domino Knoevenagel/6π-electrocyclization reactions offer a metal-free route to 2H-pyrans under solvent-free conditions, often accelerated by microwave irradiation researchgate.net. The use of iodine in combination with polyethylene glycol (PEG) has also been reported for the metal-free synthesis of flavonoids, which share a similar structural core with 2-phenyl-2,3-dihydropyran-4-one nih.gov.

Base-Promoted Selective Syntheses

Base-promoted reactions provide a classical yet effective approach for the synthesis of dihydropyranone and related heterocyclic systems. The intramolecular cyclization of chalcones is a well-known method for the synthesis of flavanones, which are isomers of 2-phenyl-2,3-dihydropyran-4-one nih.gov. This reaction is typically carried out in the presence of a base, such as sodium acetate, in a suitable solvent under reflux conditions nih.gov.

The synthesis of chalcones themselves is often achieved through a base-catalyzed Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde derivative nih.gov. Subsequent intramolecular Michael addition, promoted by a base, leads to the formation of the flavanone (B1672756) ring. The choice of base and reaction conditions can be crucial for the efficiency of the cyclization and to avoid side reactions.

Microwave irradiation of chalcones on a solid support, such as silica (B1680970) gel impregnated with trifluoroacetic acid, has been shown to be an efficient "green-chemistry" procedure for the preparation of flavanones in very good yields under solvent-free conditions researchgate.net.

Multicomponent Reactions for Pyranone Scaffold Construction

Multicomponent reactions (MCRs) have emerged as powerful and efficient strategies in organic synthesis for the construction of complex molecular architectures from simple starting materials in a single step. growingscience.com These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity, making them particularly valuable for building heterocyclic scaffolds like pyranones. growingscience.commdpi.com The synthesis of the pyranone core often involves the one-pot condensation of three or more reactants, which typically include an aldehyde, an active methylene compound, and a 1,3-dicarbonyl compound. growingscience.comnih.govresearchgate.net

The general mechanism for these three-component reactions often proceeds through a sequence of well-established transformations. mdpi.comnih.gov Typically, the reaction is initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile). mdpi.comnih.gov This is followed by a Michael addition of the enolate generated from the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or dimedone) to the newly formed electron-deficient alkene. mdpi.comnih.gov The final step involves an intramolecular cyclization and subsequent tautomerization or dehydration to yield the stable pyran scaffold. mdpi.comnih.gov

Recent research has explored various catalytic systems to optimize the synthesis of 4H-pyran derivatives, which are structurally analogous to dihydropyranones. These studies highlight the versatility of the multicomponent approach.

Table 1: Catalytic Systems for Three-Component Synthesis of 4H-Pyran Derivatives
Reactant 1 (Aldehyde)Reactant 2 (Active Methylene)Reactant 3 (1,3-Dicarbonyl)CatalystConditionsYieldReference
BenzaldehydeMalononitrileEthyl acetoacetateKOH loaded CaOSolvent-free, 60°C, 10 min92% growingscience.comresearchgate.net
4-ChlorobenzaldehydeMalononitrileDimedoneCu₂(NH₂-BDC)₂(DABCO) MOFSolvent-free, Ball-milling, RTExcellent nih.gov
Aromatic AldehydesMalononitrileDimedoneFe₃O₄/ZnO MCNPsEthanol, 10 minup to 92% mdpi.com
Aromatic AldehydesMalononitrileCyclohexanedioneDodecyl benzenesulfonic acid (DBSA)DBSA/H₂O microemulsionGood scielo.br
Aromatic AldehydesMalononitrileEthyl acetoacetateEt₃NWater, UltrasoundExcellent nih.gov

N-Heterocyclic carbenes (NHCs) have also been recognized as versatile organocatalysts for the synthesis of 3,4-dihydropyran-2-ones. mdpi.comresearchgate.net In these reactions, the NHC activates an α,β-unsaturated aldehyde, which then undergoes a reaction cascade with a 1,3-dicarbonyl compound to form the dihydropyranone product. mdpi.com This organocatalytic approach offers a valuable alternative to metal-based catalysis. mdpi.com The reaction between α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds can proceed through synergistic catalysis, providing access to chiral δ-lactones. mdpi.com Furthermore, higher-order MCRs, sometimes referred to as a "union of MCRs," have been developed to construct even more complex and diverse molecular architectures in a single operation. nih.gov

Table 2: Examples of Multicomponent Reactions for Pyranone Scaffolds
Reaction TypeKey ReactantsCatalyst TypeProduct ScaffoldKey FeaturesReference
Three-ComponentAromatic Aldehyde, Malononitrile, Ethyl AcetoacetateHeterogeneous Base (KOH/CaO)2-Amino-4H-pyranSolvent-free, rapid, high yield growingscience.comresearchgate.net
Three-Componentα,β-Unsaturated Aldehyde, 1,3-Dicarbonyl CompoundN-Heterocyclic Carbene (NHC)3,4-Dihydropyran-2-oneOrganocatalyzed, activation of aldehydes mdpi.com
Three-ComponentAldehyde, Malononitrile, DimedoneMagnetic Nanoparticles (Fe₃O₄/ZnO)Tetrahydrobenzo[b]pyranRecyclable catalyst, green conditions mdpi.com
Four-ComponentAldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine (B178648) HydrateNanocatalystPyranopyrazoleFormation of fused heterocyclic systems mdpi.com
Three-ComponentAldehyde, Malononitrile, 1,3-CyclohexanedioneMetal-Organic Framework (MOF)Tetrahydrobenzo[b]pyranMechanochemical (ball-milling) synthesis nih.gov

The robustness of MCRs allows for the incorporation of a wide variety of substituents on the starting materials, leading to a large library of pyranone derivatives. eurekaselect.combohrium.com This flexibility is crucial for medicinal chemistry and drug discovery, where structural modifications are necessary to optimize biological activity. The efficiency and convergence of MCRs make them an indispensable tool for the modern synthetic chemist in constructing the 2-phenyl-2,3-dihydropyran-4-one scaffold and its analogues. growingscience.com

Chemical Reactivity and Transformation Pathways of the 2 Phenyl 2,3 Dihydropyran 4 One Core

Mechanistic Insights into Ring Transformations and Rearrangements

The dihydropyranone ring is susceptible to various ring transformation and rearrangement reactions, often triggered by nucleophilic attack. These transformations provide pathways to other important heterocyclic systems.

One notable transformation is the reaction with hydrazine (B178648) hydrate, which leads to the formation of pyrazole (B372694) derivatives. The mechanism involves an initial nucleophilic attack of the hydrazine at the C-6 position of the pyranone ring, followed by ring opening. Subsequent intramolecular condensation and dehydration steps result in the formation of a stable pyrazole ring. This transformation highlights the latent 1,3-dicarbonyl character of the dihydropyranone system.

Under acidic conditions, rearrangements can also occur. For instance, a metal-free, pTsOH-catalyzed intramolecular rearrangement of δ-hydroxyalkynones can provide substituted 2,3-dihydro-4H-pyran-4-ones, demonstrating a pathway to this core structure through rearrangement of an acyclic precursor. researchgate.net

Electrophilic and Nucleophilic Reactivity Profiles of the Pyranone Moiety

The electronic nature of the 2-phenyl-2,3-dihydropyran-4-one core dictates its reactivity towards both electrophiles and nucleophiles. The enone system within the dihydropyranone ring presents two key electrophilic centers: the carbonyl carbon (C-4) and the β-carbon (C-6) of the α,β-unsaturated ketone.

Nucleophilic Reactivity:

Nucleophiles can attack either the carbonyl carbon in a 1,2-addition fashion or the β-carbon in a 1,4-conjugate addition (Michael addition). The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions.

Grignard Reagents: The addition of Grignard reagents (RMgX) to the carbonyl group (C-4) is a common nucleophilic addition reaction. libretexts.orgpressbooks.publibretexts.org This reaction typically proceeds via a 1,2-addition mechanism to yield tertiary alcohols after acidic workup.

Hydride Reagents: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a hydroxyl group, leading to the corresponding dihydropyranol.

Michael Addition: Soft nucleophiles, such as enamines, enolates, and cuprates, tend to favor 1,4-conjugate addition to the β-carbon of the enone system.

Electrophilic Reactivity:

While the pyranone ring itself is electron-deficient, the phenyl substituent at the 2-position can undergo electrophilic substitution reactions. The reactivity of the phenyl ring is influenced by the dihydropyranone moiety.

Cycloaddition and Ring-Opening Transformations

The dihydropyranone core can participate in cycloaddition reactions, acting as either a dienophile or a precursor to dienes. Furthermore, the ring is susceptible to opening under various conditions.

Cycloaddition Reactions:

The double bond within the enone system of 2-phenyl-2,3-dihydropyran-4-one can act as a dienophile in Diels-Alder reactions. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The hetero-Diels-Alder reaction is a particularly powerful method for the synthesis of 2,3-dihydro-4H-pyran-4-ones. organic-chemistry.org For instance, the reaction of Danishefsky's diene with aldehydes, catalyzed by a BINOLate-zinc complex, provides an efficient route to 2-substituted 2,3-dihydro-4H-pyran-4-ones. organic-chemistry.org

Ring-Opening Transformations:

The dihydropyranone ring can be opened by various nucleophiles. For example, the reaction of 2-aryl-3,4-dihydropyrans with nucleophiles such as indoles, 2-naphthol, and 4-hydroxy-6-methyl-2-pyrone (B586867) can lead to ring-opened products. nih.gov These reactions often yield β-dicarbonyl compounds, which can be valuable synthetic intermediates. nih.gov The reaction with primary aliphatic amines and ammonia (B1221849) can also lead to ring opening via an aza-Michael addition followed by rearrangement. researchgate.net

Derivatization Strategies for Structural Modification

The 2-phenyl-2,3-dihydropyran-4-one core serves as a versatile template for the synthesis of a diverse range of derivatives through various chemical transformations.

Functional Group Interconversions and Substitutions

Functional group interconversions on the dihydropyranone ring and its substituents allow for the fine-tuning of the molecule's properties. For example, the carbonyl group can be converted to an alcohol, which can then be further functionalized. The phenyl group can undergo electrophilic substitution reactions, such as nitration, to introduce new functional groups.

Formation of Fused and Spiro-Heterocyclic Systems Incorporating the Dihydropyranone Unit

The reactivity of the dihydropyranone core has been exploited to construct more complex fused and spiro-heterocyclic systems.

Fused Heterocycles:

Pyrano[2,3-d]pyrimidines: These fused systems can be synthesized through a one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and barbituric acid or thiobarbituric acid. researchgate.netnih.govnih.govresearchgate.net The reaction proceeds via an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

Pyrano[2,3-c]pyrazoles: These are typically synthesized through a multicomponent reaction involving a pyrazolone (B3327878) derivative, an aldehyde, and an active methylene (B1212753) compound like malononitrile. nih.govmdpi.comsemanticscholar.orgresearchgate.net The reaction sequence often involves Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov

Pyranoindoles: The synthesis of pyranoindoles can be achieved through reactions such as the Pechmann condensation of hydroxyindoles with β-ketoesters. mdpi.comnih.gov

Spiro-Heterocycles:

The carbonyl group at the C-4 position is a key handle for the construction of spirocyclic systems. For example, the condensation of 2-phenyl-2,3-dihydropyran-4-one with isatin (B1672199) derivatives can lead to the formation of spiro[pyran-4,3'-oxindole] systems. The synthesis of spiro[2H-1-benzopyran-2,2'-(2H)-indole] derivatives can be achieved through the condensation of substituted 3,3-dimethyl-2-methyleneindoline with o-hydroxy aromatic aldehydes. nih.gov

Modification through Condensation and Addition Reactions with Various Reagents

The dihydropyranone core readily undergoes condensation and addition reactions with a variety of reagents, further expanding its synthetic utility.

Condensation Reactions:

Knoevenagel Condensation: The active methylene group at the C-3 position can participate in Knoevenagel condensation with aldehydes and ketones in the presence of a basic catalyst. nih.gov This reaction leads to the formation of a new carbon-carbon double bond at the C-3 position.

Reaction with Active Methylene Compounds: Active methylene compounds, such as malononitrile and ethyl cyanoacetate, can react with the dihydropyranone core, often leading to the formation of fused heterocyclic systems. rsc.org

Addition Reactions:

Michael Addition: As previously mentioned, the enone moiety is susceptible to Michael addition from a wide range of nucleophiles. This reaction is a powerful tool for introducing substituents at the C-3 position.

Reaction with Hydrazines: The reaction with hydrazine and its derivatives can lead to the formation of fused pyrazole or pyridazine (B1198779) ring systems, depending on the reaction conditions and the structure of the dihydropyranone. clockss.org

Advanced Spectroscopic Characterization for Structural Elucidation of 2 Phenyl 2,3 Dihydropyran 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Phenyl-2,3-dihydropyran-4-one, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy reveals the chemical environment and connectivity of protons. The spectrum of 2-Phenyl-2,3-dihydropyran-4-one is characterized by distinct signals corresponding to the phenyl and dihydropyranone rings. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.2-7.5 ppm). The proton at the chiral center (C2), adjacent to the oxygen atom and the phenyl group, gives a characteristic signal, often a doublet of doublets, due to coupling with the diastereotopic protons on C3. The methylene (B1212753) protons on C3 and C5 also show complex splitting patterns due to their respective couplings.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. The spectrum will show a signal for the carbonyl carbon (C4) in the highly deshielded region (around δ 190-200 ppm). The carbons of the phenyl group will appear in the aromatic region (δ 125-140 ppm). The chiral C2 carbon, bonded to both an oxygen and a phenyl group, will have a characteristic chemical shift, as will the methylene carbons of the dihydropyranone ring.

Table 1: Representative ¹H NMR Spectral Data for 2-Phenyl-2,3-dihydropyran-4-one Derivatives

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.43 – 7.28m-
H-25.88d3.5
H-32.24d3.6

Note: Data is based on a representative structure and may vary depending on the solvent and specific derivative. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for 2-Phenyl-2,3-dihydropyran-4-one Derivatives

Carbon Chemical Shift (δ, ppm)
C=O (C4)~195
Aromatic-C143.8, 128.5, 127.6, 126.5
C276.3
C3~45
C5~68

Note: Data is based on a representative structure and may vary depending on the solvent and specific derivative. rsc.org

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For 2-Phenyl-2,3-dihydropyran-4-one (C₁₁H₁₀O₂), the molecular ion peak [M]⁺ would be expected at m/z 174.

Electron Ionization (EI) is a common MS technique that leads to characteristic fragmentation patterns. The fragmentation of 2-Phenyl-2,3-dihydropyran-4-one would likely involve cleavages of the dihydropyranone ring. A prominent fragment would be the benzaldehyde (B42025) cation (C₆H₅CO⁺) at m/z 105, resulting from the cleavage of the C2-C3 and O1-C2 bonds. Another significant fragment could be the phenyl cation (C₆H₅⁺) at m/z 77. Analysis of the fragmentation of the related compound 2-phenyl-4H-pyran-4-one shows major peaks at m/z 144, 172, and 102, which can provide comparative insights into the fragmentation pathways. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation Data for 2-Phenyl-2,3-dihydropyran-4-one

m/z Proposed Fragment Ion Structure
174Molecular Ion [M]⁺C₁₁H₁₀O₂⁺
105Benzoyl Cation[C₆H₅CO]⁺
77Phenyl Cation[C₆H₅]⁺

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.egmdpi.com The FT-IR spectrum of 2-Phenyl-2,3-dihydropyran-4-one will exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peak will be due to the carbonyl (C=O) stretching vibration of the ketone group, which is expected in the range of 1650-1730 cm⁻¹. The exact position depends on the ring strain and conjugation. The C-O-C stretching vibrations of the ether linkage in the dihydropyranone ring will appear in the region of 1000-1300 cm⁻¹. The aromatic C=C stretching vibrations of the phenyl group will be observed in the 1450-1600 cm⁻¹ region. irjet.netnih.gov The C-H stretching vibrations of the aromatic ring are typically seen just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the dihydropyranone ring appear just below 3000 cm⁻¹.

Table 4: Characteristic FT-IR Vibrational Frequencies for 2-Phenyl-2,3-dihydropyran-4-one

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch3000-2850Medium
C=O Stretch (Ketone)1730-1650Strong
Aromatic C=C Stretch1600-1450Medium-Weak
C-O-C Stretch (Ether)1300-1000Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of 2-Phenyl-2,3-dihydropyran-4-one is expected to show absorption bands corresponding to the π → π* transitions of the aromatic phenyl ring and the n → π* transition of the carbonyl group.

The phenyl group will give rise to strong absorptions in the UV region. The n → π* transition of the carbonyl group is typically weaker and appears at a longer wavelength. For related 2-pyranone structures, UV absorption spectra have been reported and can be used for comparative analysis. researchgate.net

Table 5: Expected UV-Vis Absorption Maxima (λmax) for 2-Phenyl-2,3-dihydropyran-4-one

Electronic Transition Expected λmax (nm) Molar Absorptivity (ε)
π → π* (Phenyl)~250-280High
n → π* (Carbonyl)~300-330Low

Single Crystal X-ray Diffraction (XRD) for Definitive 3D Structure Determination

Single crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can unambiguously establish the stereochemistry and conformation of 2-Phenyl-2,3-dihydropyran-4-one.

Advanced Spectroscopic Probes for Electronic State Characterization (e.g., Cavity Ringdown Spectroscopy)

Cavity Ringdown Spectroscopy (CRDS) is a highly sensitive absorption spectroscopy technique used to study electronic transitions, including those that are weakly absorbing. mpg.denih.govresearchgate.net It has been successfully applied to characterize the triplet and singlet excited states of related molecules like 4H-pyran-4-one. nih.govresearchgate.net

For 2-Phenyl-2,3-dihydropyran-4-one, CRDS could be employed to investigate the T₁(n,π) ← S₀ and S₁(n,π) ← S₀ electronic transitions with high resolution. This would allow for the precise determination of the energies of the lowest triplet and singlet excited states and provide detailed information about the vibrational frequencies in these excited states. Such data is crucial for understanding the photophysical and photochemical properties of the molecule. The technique's high sensitivity would be particularly advantageous for studying transitions that are forbidden or have very low oscillator strengths. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Phenyl 2,3 Dihydropyran 4 One

Computational Mechanistic Studies of 2-Phenyl-2,3-dihydropyran-4-one Reactions

Computational mechanistic studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reaction pathways leading to the formation of 2-phenyl-2,3-dihydropyran-4-one and its derivatives. These studies can map out potential energy surfaces, identify transition states, and determine the thermodynamics and kinetics of a reaction, thereby explaining its feasibility, regioselectivity, and stereoselectivity.

One of the key synthetic routes to the 2-phenyl-2,3-dihydropyran-4-one scaffold involves the acid-promoted cyclization of 1,5-diarylpent-4-en-2-yn-1-ones. Theoretical investigations into this type of transformation are critical for understanding the underlying mechanism. Plausible reaction mechanisms for the formation of 6-aryl-2-phenyl-2,3-dihydropyran-4-ones in the presence of a strong acid like triflic acid (TfOH) have been proposed.

According to these proposals, the reaction is initiated by the protonation of the carbonyl oxygen and the acetylene bond of the starting enynone. Quantum chemical calculations using DFT can be employed to study the key reactive intermediates, which are suggested to be vinyl type dications of the nature [Ar²−CH=CH−C⁺=CH−C(=O⁺H)Ar¹]. These computational models help to rationalize the intramolecular cyclization process that leads to the formation of the dihydropyran-4-one ring. While detailed computational data for the unsubstituted 2-Phenyl-2,3-dihydropyran-4-one is not extensively documented in publicly available literature, the mechanistic principles derived from studies of analogous 6-aryl substituted compounds provide a foundational understanding of its formation.

In Silico Prediction and Elucidation of Biological Activities (Molecular Docking and Dynamics Simulations)

The potential biological activities of 2-Phenyl-2,3-dihydropyran-4-one can be explored through various in silico techniques, including molecular docking and molecular dynamics (MD) simulations. These methods predict how a molecule might interact with specific biological targets, such as proteins or enzymes, which is a critical step in drug discovery.

Molecular Docking: This computational technique is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule (ligand), such as 2-Phenyl-2,3-dihydropyran-4-one, within the active site of a target protein. The results are often expressed as a docking score or binding energy, which provides an estimate of the binding affinity. A lower binding energy typically indicates a more stable complex and a higher likelihood of biological activity.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to provide a more dynamic and realistic view of the ligand-protein complex. These simulations model the movement of every atom in the system over time, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Key parameters analyzed from MD simulations include Root Mean Square Deviation (RMSD) to assess conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular hydrogen bonds over the simulation trajectory.

Without specific studies on 2-Phenyl-2,3-dihydropyran-4-one, it is not possible to present detailed data tables of its binding energies or interaction profiles with specific biological targets. However, the established computational methodologies provide a clear framework for how such investigations would be conducted to unlock the therapeutic potential of this compound.

Biological and Chemical Biology Applications of 2 Phenyl 2,3 Dihydropyran 4 One Derivatives

Pharmacological Relevance and Potential as Lead Compounds

Derivatives of the dihydropyranone core have been extensively studied for their therapeutic potential across several disease areas. Their diverse pharmacological profiles underscore their importance as lead compounds for creating novel therapeutic agents.

Several studies have highlighted the potential of 2-phenyl-2,3-dihydropyran-4-one derivatives and related pyran systems as antiproliferative agents. A series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives demonstrated notable cytotoxic activity against human cancer cell lines. nih.gov Specifically, derivatives with 4-NO₂, 4-Cl, and 3,4,5-(OCH₃)₃ substitutions on the C4-phenyl ring were identified as the most potent compounds against both SW-480 (colon cancer) and MCF-7 (breast cancer) cell lines. nih.gov

Similarly, novel synthesized 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives, which feature a fused pyranone-like ring system, exhibited significant cytotoxic activity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. mdpi.com Certain compounds within this series showed higher cytotoxicity than the reference drug doxorubicin. mdpi.com The antiproliferative effects of these compounds suggest that the pyran scaffold is a valuable template for the development of new anticancer drugs.

Table 1: In Vitro Cytotoxic Activity of Dihydropyran-4-one Derivatives
Compound DerivativeSubstitution on Phenyl RingCell LineIC₅₀ (µM)Reference
Dihydropyrano[4,3-b]pyran4-NO₂SW-48034.6 nih.gov
Dihydropyrano[4,3-b]pyran4-ClSW-48035.9 nih.gov
Dihydropyrano[4,3-b]pyran3,4,5-(OCH₃)₃SW-48038.6 nih.gov
Dihydropyrano[4,3-b]pyran4-ClMCF-734.2 nih.gov
Dihydropyrano[4,3-b]pyran3,4,5-(OCH₃)₃MCF-726.6 nih.gov
Dihydropyrido[2,3-d]pyrimidin-4-one4-FluorophenylNCI-H4602.20 mdpi.com
Dihydropyrido[2,3-d]pyrimidin-4-one4-FluorophenylHepG22.45 mdpi.com
Dihydropyrido[2,3-d]pyrimidin-4-one4-FluorophenylHCT-1162.54 mdpi.com

The 4H-pyran framework is a key structural element in compounds exhibiting a broad spectrum of antimicrobial activities. Studies on various 4H-pyran derivatives have demonstrated their efficacy against pathogenic bacteria and fungi. For instance, a series of 4H-pyran compounds and their Schiff base derivatives were evaluated for their activity against Mycobacterium bovis (BCG), with several compounds showing good inhibitory effects. nih.gov However, the same study noted that most of these compounds displayed poor activity against the fungus Candida albicans. nih.gov

In contrast, other research on pyrano[2,3-c] pyrazole (B372694) derivatives has shown significant antibacterial potential against multidrug-resistant bacterial isolates. biointerfaceresearch.com One derivative, in particular, was effective against E. coli and K. pneumonia with a minimum inhibitory concentration (MIC) of 6.25 mg/mL. biointerfaceresearch.com Additionally, 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives have shown potent antimicrobial activity against both bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) and fungal strains (Candida albicans, Aspergillus flavus), with some compounds exceeding the efficacy of reference drugs like cefotaxime and fluconazole. mdpi.com

Table 2: Antimicrobial Activity of Dihydropyran-4-one Derivatives
Compound DerivativeMicroorganismMIC (µmol/L)Reference
2,3-dihydropyrido[2,3-d]pyrimidine-4-one (7d)Staphylococcus aureus4 mdpi.com
2,3-dihydropyrido[2,3-d]pyrimidine-4-one (7d)Bacillus subtilis6 mdpi.com
2,3-dihydropyrido[2,3-d]pyrimidine-4-one (7d)Escherichia coli8 mdpi.com
2,3-dihydropyrido[2,3-d]pyrimidine-4-one (7d)Candida albicans5 mdpi.com
2,3-dihydropyrido[2,3-d]pyrimidine-4-one (7d)Aspergillus flavus7 mdpi.com

Compounds containing the dihydropyranone structure have been identified as having promising anti-inflammatory and antioxidant capabilities. The antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound formed during the Maillard reaction, have been studied in detail. Research indicates that the unstable enol structure within the DDMP molecule is a key contributor to its antioxidant activity. rsc.org

Furthermore, evaluations of various 4H-pyran derivatives have demonstrated significant free radical scavenging activity. nih.gov In one study, derivatives with 2-chloro-3-hydroxyphenyl and 4-nitrophenyl substitutions showed the most promising results in DPPH radical scavenging assays, with IC₅₀ values comparable to the standard antioxidant BHT. nih.gov Other research on dihydropyrano[4,3-b]pyran derivatives found that a compound with a 3,4,5-trimethoxyphenyl substitution was the most potent radical scavenger in its series. nih.gov While direct studies on the anti-inflammatory properties of 2-phenyl-2,3-dihydropyran-4-one are limited, the related 4H-chromene derivatives have shown potent effects, suggesting a potential avenue for investigation. researchgate.net

Table 3: Antioxidant Activity of Dihydropyran-4-one Derivatives (DPPH Scavenging)
Compound DerivativeSubstitution on Phenyl RingIC₅₀ (mM)Reference
4H-Pyran (4j)4-Nitrophenyl0.1941 nih.gov
4H-Pyran (4g)2-Chloro-3-hydroxyphenyl0.329 nih.gov
Reference (BHT)N/A0.245 nih.gov
Dihydropyrano[4,3-b]pyran (4j)3,4,5-TrimethoxyphenylEC₅₀: 580 µM nih.gov

The dihydropyranone scaffold has been successfully utilized to design potent enzyme inhibitors, particularly targeting HIV-1 integrase. A series of 3-hydroxy-pyran-4-one derivatives were rationally designed and found to have favorable inhibitory potencies in both enzymatic and cell-based antiviral assays, with IC₅₀ values in the low micromolar range. nih.gov Further computational optimization of these compounds led to the development of a derivative, HPCAR-28, which demonstrated inhibitory activity against HIV-1 integrase in the low nanomolar range, comparable to the clinically used drug Raltegravir. nih.gov

The key pharmacophoric features for this activity include a planar metal-binding group capable of chelating metal ions in the enzyme's active site and a nearby hydrophobic aromatic moiety. nih.gov

Regarding carbonic anhydrases (CAs), these enzymes have been targeted for various therapeutic purposes, including cancer treatment. nih.gov While numerous classes of compounds, such as sulfonamides and coumarins, have been developed as CA inhibitors, specific research focusing on 2-phenyl-2,3-dihydropyran-4-one derivatives as CA inhibitors is not extensively documented in the available literature. nih.govunifi.it

Table 4: Inhibition of HIV-1 Integrase by 3-Hydroxyl-Pyran-4-one Derivatives
CompoundIN Inhibitory Activity (IC₅₀)Anti-HIV Activity (EC₅₀)Reference
HPb (Halo-benzyl derivative)3.8 µM1.5 µM nih.gov
HPd (Halo-benzyl derivative)1.8 µM0.9 µM nih.gov
HPCAR-28Low nanomolar rangePotent nih.gov

The versatility of the pyran scaffold is reflected in a variety of other reported biological activities.

Antiviral: Beyond the specific inhibition of HIV-1 integrase, the pyran ring is a core component of established antiviral drugs like Zanamivir, highlighting its importance in antiviral drug design. frontiersin.org

Hypotensive/Vasorelaxant: Certain 4H-pyran derivatives have demonstrated vasorelaxant properties. mdpi.com A study on isolated rat trachea showed that several synthesized 4H-pyran compounds produced a significant relaxant effect on smooth muscle, suggesting potential applications as anti-asthmatic or hypotensive agents. mdpi.com

Telomerase Inhibiting: Telomerase is a critical target in cancer therapy. While not dihydropyranones, the structurally related 2-phenyl-4H-chromone derivatives have been shown to be potent telomerase inhibitors, with some compounds exhibiting IC₅₀ values below 1 µM. nih.govnih.gov This suggests that the broader phenyl-substituted pyranone framework may have potential in this area.

Neurotoxic: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), known to selectively destroy dopaminergic neurons, contains a phenyl-substituted heterocyclic ring. nih.gov While structurally different from dihydropyranones, this underscores that small modifications to such scaffolds can lead to potent, and sometimes toxic, neurological effects.

Information regarding the herbicidal activity of 2-phenyl-2,3-dihydropyran-4-one derivatives is not prominent in the surveyed scientific literature.

Structure-Activity Relationship (SAR) Studies and Rational Molecular Design

The biological activity of 2-phenyl-2,3-dihydropyran-4-one derivatives is highly dependent on the nature and position of substituents on both the pyran and phenyl rings. SAR studies have provided valuable insights for the rational design of more potent and selective compounds.

Anticancer Activity: For dihydropyrano[4,3-b]pyran derivatives, substitution on the C4-phenyl ring generally enhances antiproliferative activity. The presence of electron-withdrawing groups like 4-NO₂ and 4-Cl, or electron-donating groups like 3,4,5-trimethoxy, resulted in high potency. nih.gov

Antimicrobial Activity: In a series of 4H-pyran derivatives tested against Mycobacterium, compounds with electron-withdrawing groups (NO₂, Cl) on the phenyl ring displayed superior activity compared to those with electron-donating groups (OMe) or an unsubstituted phenyl ring. nih.gov

Antioxidant Activity: SAR studies on DDMP revealed that the enol structure is the crucial factor for its antioxidant properties. Protecting the hydroxyl groups, particularly the one at the olefinic position, leads to a decrease in radical-scavenging ability. rsc.org

HIV-1 Integrase Inhibition: The rational design of 3-hydroxy-pyran-4-one inhibitors identified a metal-chelating triad and a terminal hydrophobic benzyl group as essential pharmacophoric features for potent activity. nih.gov The position of substituents on the aromatic phenyl ring was also found to be critical, with para-substitution leading to highly potent compounds. nih.gov

These SAR findings are crucial for the future optimization of lead compounds based on the 2-phenyl-2,3-dihydropyran-4-one scaffold, enabling the design of derivatives with improved efficacy and selectivity for various biological targets.

Exploration of Novel Therapeutic Targets and Mechanisms of Action

The exploration of novel therapeutic targets and specific mechanisms of action for 2-Phenyl-2,3-dihydropyran-4-one derivatives is similarly challenging due to the lack of focused research. While related compounds, such as 2-phenyl-4H-chromen-4-one derivatives (which share a phenyl and a pyran-4-one-like ring), have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) in the context of Alzheimer's disease, this information cannot be directly extrapolated to the 2-Phenyl-2,3-dihydropyran-4-one scaffold.

The available literature on pyran derivatives points to a wide array of potential biological activities, including anti-inflammatory, and anticancer effects. However, without specific studies on 2-Phenyl-2,3-dihydropyran-4-one derivatives, it is not possible to create a detailed and accurate account of their specific therapeutic targets or the molecular mechanisms through which they might exert their effects. The scientific community has yet to publish in-depth research that would provide the necessary data for a comprehensive analysis in this area.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Phenyl-2H-pyran-4(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted diketones or through Claisen-Schmidt condensation. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst choice (e.g., KOH or acidic resins). For example, condensation of 3-pentanone with substituted benzaldehydes in ethanol with KOH yields 60–75% under reflux . Optimization should prioritize solvent recyclability and catalyst efficiency to reduce side products.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound and its derivatives?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic signals: a downfield singlet (~δ 4.5–5.0 ppm) for the pyranone ring protons and aromatic protons (δ 7.2–7.8 ppm) for the phenyl group .
  • ¹³C NMR : The carbonyl carbon (C-4) appears at ~200 ppm, with ring carbons between 60–100 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₀O₂: m/z 175.0753) and fragmentation patterns .

Q. What are the common functionalization reactions of this compound, and how are they optimized?

  • Methodological Answer :

  • Oxidation : Use KMnO₄ in acidic conditions to convert the pyranone ring to a carboxylic acid derivative. Monitor reaction progress via TLC to avoid over-oxidation .
  • Reduction : NaBH₄ selectively reduces the carbonyl group to an alcohol, while LiAlH₄ may saturate the ring. Solvent choice (e.g., THF for NaBH₄) is critical .
  • Substitution : Electrophilic aromatic substitution (e.g., nitration) requires Lewis acids (e.g., HNO₃/H₂SO₄) at 0–5°C to control regioselectivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT/B3LYP) calculations at the 6-31G(d,p) basis set can model electron density distributions, HOMO-LUMO gaps, and transition states. For example, DFT predicts the electrophilic susceptibility of the phenyl group in substitution reactions . Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms.

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Purity Verification : Use HPLC (>95% purity) to rule out impurities influencing bioassays .
  • Cell Line Specificity : Test across multiple cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., E. coli, S. aureus) to identify selectivity .
  • Mechanistic Studies : Perform ROS assays or DNA-binding experiments to differentiate antimicrobial and apoptotic pathways .

Q. How do steric and electronic effects of substituents influence the pyranone ring’s stability and reactivity?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (e.g., 3,5-dimethyl groups) hinder ring-opening reactions by destabilizing transition states .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at C-4, accelerating nucleophilic attacks. Use Hammett plots (σ values) to quantify electronic contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.